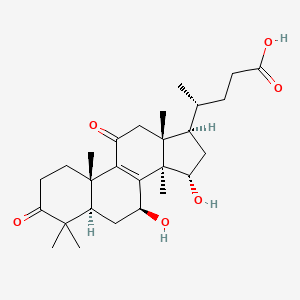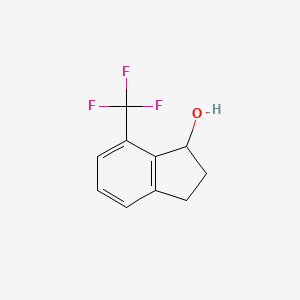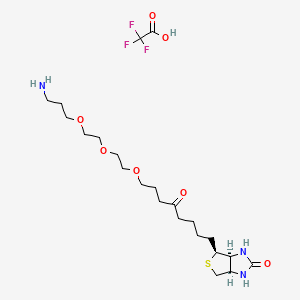
Biotin-C1-PEG3-C3-amine TFA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biotin-C1-PEG3-C3-amine TFA is a compound that combines biotin, polyethylene glycol (PEG), and an amine group. It is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). The compound is known for its ability to facilitate the degradation of target proteins by exploiting the ubiquitin-proteasome system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Biotin-C1-PEG3-C3-amine TFA is synthesized through a series of chemical reactions that involve the conjugation of biotin, PEG, and an amine group. The synthetic route typically involves the following steps:
Activation of Biotin: Biotin is activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
PEGylation: The activated biotin is then reacted with a PEG derivative to form biotin-PEG.
Amine Conjugation: The biotin-PEG is further reacted with an amine-containing compound to form Biotin-C1-PEG3-C3-amine.
TFA Salt Formation: Finally, the compound is converted to its trifluoroacetic acid (TFA) salt form for stabilization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to achieve efficient coupling and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Biotin-C1-PEG3-C3-amine TFA undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Amide Bond Formation: The amine group can react with carboxylic acids or their derivatives to form stable amide bonds.
Conjugation Reactions: The compound can be conjugated to other molecules through its amine group.
Common Reagents and Conditions
N-Hydroxysuccinimide (NHS): Used for activating biotin.
Carbodiimides (e.g., EDC): Used for coupling reactions.
Organic Solvents (e.g., DMF, DMSO): Used as reaction media.
Major Products Formed
The major products formed from these reactions include biotinylated proteins, peptides, and other biomolecules. These products are used in various biochemical assays and research applications .
Applications De Recherche Scientifique
Biotin-C1-PEG3-C3-amine TFA has a wide range of scientific research applications:
Chemistry: Used as a linker in the synthesis of PROTACs and other bioconjugates.
Biology: Employed in the labeling and detection of biomolecules.
Medicine: Utilized in drug discovery and development, particularly in targeted protein degradation.
Industry: Applied in the production of diagnostic reagents and therapeutic agents.
Mécanisme D'action
Biotin-C1-PEG3-C3-amine TFA exerts its effects by serving as a linker in PROTACs. PROTACs are designed to recruit target proteins to E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target proteins by the proteasome. The PEG chain provides solubility and flexibility, while the amine group facilitates conjugation to other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Biotin-PEG2-amine: Similar structure but with a shorter PEG chain.
Biotin-PEG4-amine: Similar structure but with a longer PEG chain.
Biotin-PEG3-acid: Contains a carboxylic acid group instead of an amine.
Uniqueness
Biotin-C1-PEG3-C3-amine TFA is unique due to its specific combination of biotin, PEG, and amine functionalities. This combination provides optimal solubility, flexibility, and reactivity, making it highly effective as a PROTAC linker and in other bioconjugation applications .
Propriétés
Formule moléculaire |
C22H38F3N3O7S |
|---|---|
Poids moléculaire |
545.6 g/mol |
Nom IUPAC |
(3aS,4S,6aR)-4-[8-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]-5-oxooctyl]-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C20H37N3O5S.C2HF3O2/c21-8-4-10-27-12-14-28-13-11-26-9-3-6-16(24)5-1-2-7-18-19-17(15-29-18)22-20(25)23-19;3-2(4,5)1(6)7/h17-19H,1-15,21H2,(H2,22,23,25);(H,6,7)/t17-,18-,19-;/m0./s1 |
Clé InChI |
YPDRGIVMGWAYRG-YOTVLOEGSA-N |
SMILES isomérique |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)CCCOCCOCCOCCCN)NC(=O)N2.C(=O)(C(F)(F)F)O |
SMILES canonique |
C1C2C(C(S1)CCCCC(=O)CCCOCCOCCOCCCN)NC(=O)N2.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



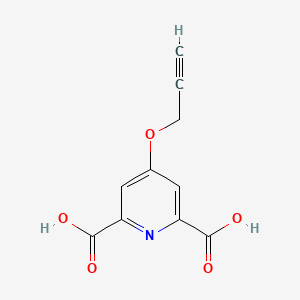
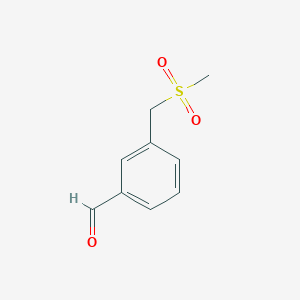
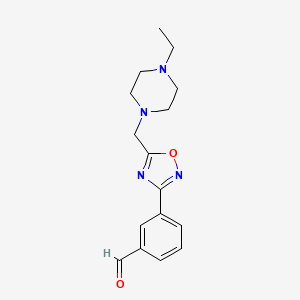
![N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13916016.png)

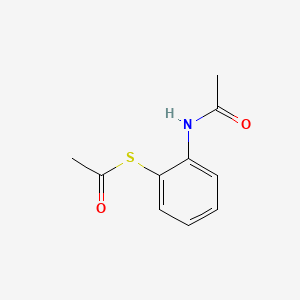

![(3R,2'R)-2,2-Difluoro-3-[methyl-(2-methyl-propane-2-sulfinyl)-amino]-3-(4-nitro-phenyl)-propionic acid](/img/structure/B13916042.png)
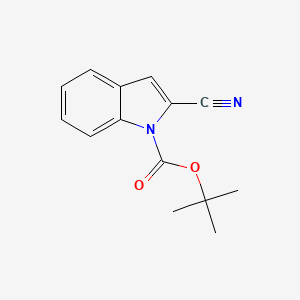
![tert-butyl (2S)-2-[(2R)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate](/img/structure/B13916050.png)
